3-(1H-benzimidazol-2-yl)-6-methyl-2H-chromen-2-one
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Overview
Description
3-(1H-1,3-Benzodiazol-2-yl)-6-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6-methyl-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-methyl-2H-chromen-2-one under acidic or basic conditions. Common reagents used in this synthesis include acetic acid or sulfuric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-Benzodiazol-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chromenone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different biological activities.
N-(1H-1,3-Benzodiazol-2-yl)benzamide: A compound with similar structural features but different applications.
Uniqueness
3-(1H-1,3-Benzodiazol-2-yl)-6-methyl-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methylchromen-2-one |
InChI |
InChI=1S/C17H12N2O2/c1-10-6-7-15-11(8-10)9-12(17(20)21-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |
InChI Key |
AHDRAUGWDUXXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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